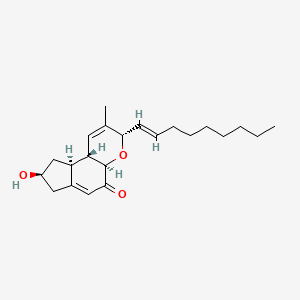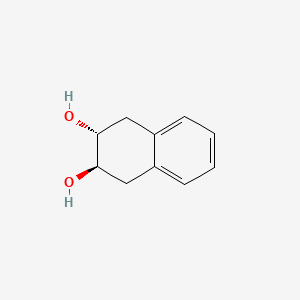![molecular formula C16H23N6O7S+ B1248952 (2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxy-S-adenosyl-L-methionine ((2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate) is a novel metabolite that plays a significant role in the modification of transfer RNA (tRNA). It is a derivative of S-adenosyl-L-methionine (SAM), a compound widely known for its involvement in methylation reactions. The discovery of this compound has expanded the understanding of the functional diversity within the SAM-dependent methyltransferase superfamily .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate is synthesized through a unique biosynthetic pathway involving the enzyme CmoA, a member of the SAM-dependent methyltransferase superfamily. The process utilizes prephenate as the carboxyl donor and involves a unique ylide intermediate as the carboxyl acceptor . The reaction conditions are optimized to facilitate the conversion of SAM to this compound, ensuring high specificity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of SAM-dependent enzymes in a controlled environment to produce the compound. The process may include the use of bioreactors and purification techniques to isolate and refine this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate undergoes several types of chemical reactions, including:
Carboxylation: The addition of a carboxyl group to a substrate.
Methylation: Transfer of a methyl group to a substrate.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific enzymes such as CmoA and CmoB, which facilitate the transfer of carboxyl and methyl groups, respectively . The conditions for these reactions are optimized to maintain enzyme activity and ensure efficient conversion.
Major Products
The major products formed from reactions involving this compound include modified nucleotides such as 5-oxyacetyl uridine, which plays a crucial role in the expanded codon-recognition properties of tRNA in Gram-negative bacteria .
Applications De Recherche Scientifique
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the mechanisms of carboxylation and methylation.
Biology: Plays a crucial role in the modification of tRNA, affecting protein synthesis and gene expression.
Industry: Utilized in the production of modified nucleotides for research and development purposes
Mécanisme D'action
The mechanism of action of (2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate involves its role as a carboxyl donor in the modification of tRNA. The enzyme CmoA catalyzes the conversion of SAM to this compound, which is then recognized by CmoB. CmoB acts as a carboxymethyltransferase, converting 5-hydroxyuridine into 5-oxyacetyl uridine at the wobble position of tRNA . This modification expands the codon-recognition properties of tRNA, enhancing its functionality in protein synthesis.
Comparaison Avec Des Composés Similaires
(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate is unique compared to other SAM derivatives due to its specific role in tRNA modification. Similar compounds include:
S-adenosyl-L-methionine (SAM): Known for its role in methylation reactions.
Decarboxylated SAM (dcSAM): Involved in polyamine biosynthesis.
Aminocarboxypropyl SAM: Participates in natural product biosynthetic reactions
This compound stands out due to its unique biosynthetic pathway and specific function in tRNA modification, highlighting its importance in expanding the understanding of SAM-dependent biochemical processes.
Propriétés
Formule moléculaire |
C16H23N6O7S+ |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(carboxymethyl)sulfanium |
InChI |
InChI=1S/C16H22N6O7S/c17-7(16(27)28)1-2-30(4-9(23)24)3-8-11(25)12(26)15(29-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,25-26H,1-4,17H2,(H3-,18,19,20,23,24,27,28)/p+1/t7-,8+,11+,12+,15+,30?/m0/s1 |
Clé InChI |
VFFTYSZNZJBRBG-DYXDMYNLSA-O |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[S+](CC[C@@H](C(=O)O)N)CC(=O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[S+](CCC(C(=O)O)N)CC(=O)O)O)O)N |
Synonymes |
4-(((5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(carboxylatomethyl)sulfonio)-2-ammoniobutanoate carboxy-SAM Cx-SAM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)


![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)
![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)


![(1R,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1248883.png)






